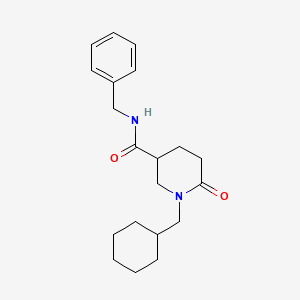![molecular formula C10H13N3O2S B4923314 4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine, commonly known as MTCPM, is a chemical compound that belongs to the class of pyrimidine derivatives. MTCPM has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
MTCPM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MTCPM has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and Alzheimer's disease (2, 3). In drug discovery, MTCPM has been used as a starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties (4). In biochemistry, MTCPM has been used as a probe to study the mechanism of action of enzymes such as dihydrofolate reductase (DHFR) (5).
Mécanisme D'action
MTCPM is a potent inhibitor of DHFR, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA synthesis (5). MTCPM binds to the active site of DHFR and inhibits its activity, leading to the depletion of intracellular folate and inhibition of DNA synthesis. The inhibition of DHFR by MTCPM has been shown to induce apoptosis in cancer cells and suppress inflammation in animal models (2, 3).
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTCPM depend on the specific application and concentration used. In cancer cells, MTCPM has been shown to induce apoptosis and inhibit tumor growth (2). In animal models of inflammation, MTCPM has been shown to suppress the production of pro-inflammatory cytokines and reduce tissue damage (3). In biochemistry, MTCPM has been used as a probe to study the structure and function of DHFR (5).
Avantages Et Limitations Des Expériences En Laboratoire
MTCPM has several advantages as a research tool, including its high potency and specificity for DHFR, its relatively low toxicity, and its stability under physiological conditions. However, the use of MTCPM in lab experiments is limited by its solubility in water and its potential for non-specific binding to other proteins and enzymes.
Orientations Futures
There are several future directions for the research and development of MTCPM. One potential direction is the synthesis of novel pyrimidine derivatives based on the structure of MTCPM with improved pharmacological properties and therapeutic potential. Another direction is the exploration of MTCPM as a potential drug candidate for the treatment of other diseases such as bacterial infections and parasitic diseases. Additionally, the use of MTCPM as a probe to study the structure and function of other enzymes and proteins could lead to new insights into their biological roles and potential therapeutic targets.
Conclusion:
In conclusion, MTCPM is a promising research tool with potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTCPM have been discussed in this paper. Further research and development of MTCPM and its derivatives could lead to new therapeutic agents and insights into the biological mechanisms of various diseases.
Méthodes De Synthèse
The synthesis of MTCPM involves the reaction of morpholine with 5-(methylthio)-2-aminopyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1). The resulting product is a white crystalline solid that can be purified using recrystallization or column chromatography.
Propriétés
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-16-10-11-6-8(7-12-10)9(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPGPCTWFFUCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

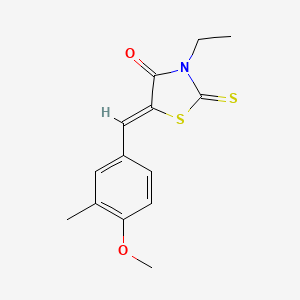
![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)
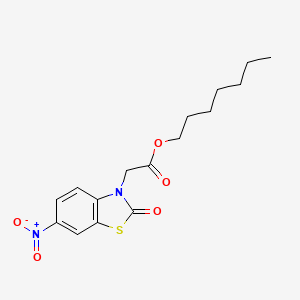
![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate](/img/structure/B4923252.png)
![5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4923258.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
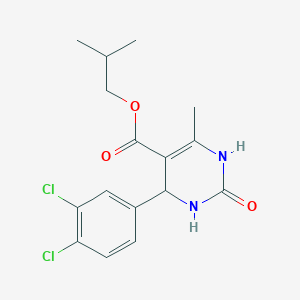
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
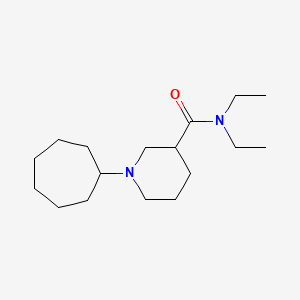
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
